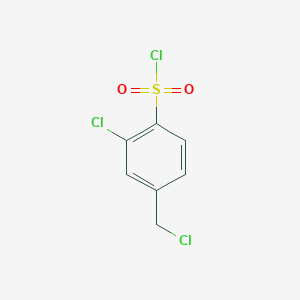
2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O2S. It is a derivative of benzene, characterized by the presence of both chloro and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride typically involves the chlorination of 4-(chloromethyl)benzenesulfonyl chloride. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is usually conducted under controlled conditions to ensure the selective chlorination of the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and sulfonyl chloride groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as iron(III) chloride (FeCl3) and aluminum chloride (AlCl3) are often used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while reaction with an alcohol can produce sulfonate esters.
Applications De Recherche Scientifique
2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of certain drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as an intermediate in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzyl chloride: Similar in structure but lacks the sulfonyl chloride group.
Benzene-1-sulfonyl chloride: Contains the sulfonyl chloride group but lacks the chloro and chloromethyl groups.
Uniqueness
2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both chloro and sulfonyl chloride functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various specialized compounds.
Propriétés
Numéro CAS |
1566072-14-7 |
|---|---|
Formule moléculaire |
C7H5Cl3O2S |
Poids moléculaire |
259.5 g/mol |
Nom IUPAC |
2-chloro-4-(chloromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl3O2S/c8-4-5-1-2-7(6(9)3-5)13(10,11)12/h1-3H,4H2 |
Clé InChI |
YITMCIZMGIVKNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCl)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid](/img/structure/B13187154.png)
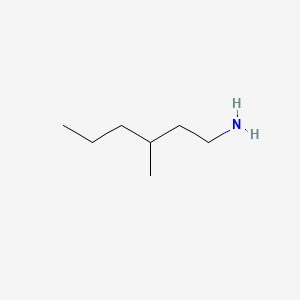
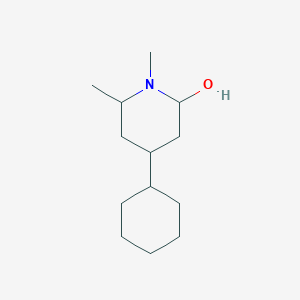
![1-(2-Aminoethyl)spiro[4.4]nonan-1-ol](/img/structure/B13187164.png)
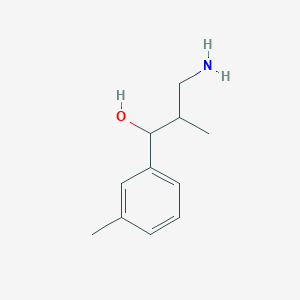
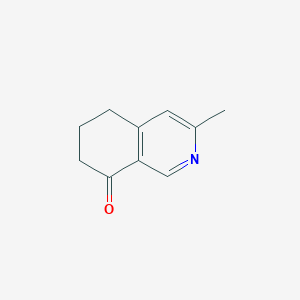
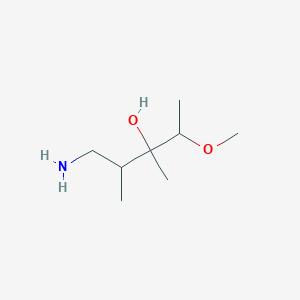
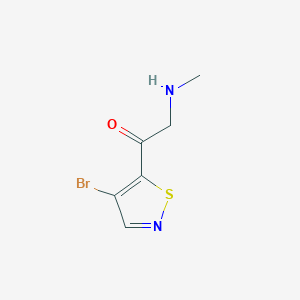
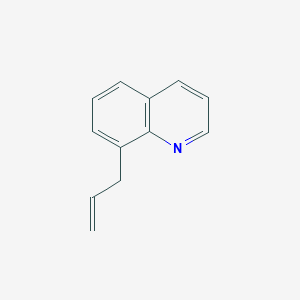
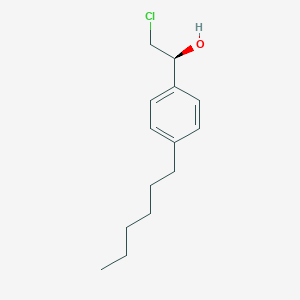
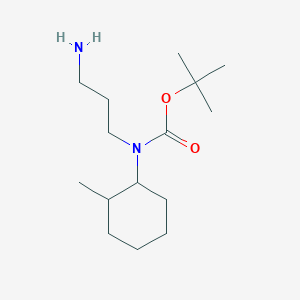

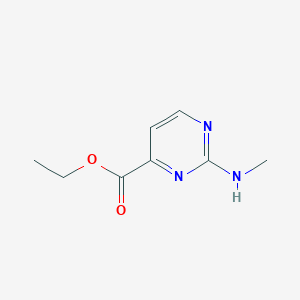
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol](/img/structure/B13187241.png)
